

In Vitro Evidence of Orelabrutinib-Induced Apoptosis: A Technical Guide

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Compound of Interest

Compound Name: Orelabrutinib

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This technical guide provides an in-depth overview of the in vitro evidence demonstrating the induction of apoptosis by **Orelabrutinib**, a potent and selective Bruton's tyrosine kinase (BTK) inhibitor. The information presented herein is intended to support research and development efforts in the field of targeted cancer therapy.

Core Mechanism of Orelabrutinib-Induced Apoptosis

Orelabrutinib exerts its pro-apoptotic effects by selectively and irreversibly inhibiting Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.^[1] In many B-cell malignancies, this pathway is constitutively active, promoting cell proliferation and survival. By binding to the cysteine residue C481 in the active site of BTK, **Orelabrutinib** blocks downstream signaling cascades, including the PI3K/AKT/mTOR and p38/MAPK pathways, ultimately leading to the induction of programmed cell death, or apoptosis, in malignant B-cells.^{[1][2][3]}

Quantitative Analysis of Orelabrutinib-Induced Apoptosis

Multiple in vitro studies have quantified the apoptotic effects of **Orelabrutinib** in various B-cell lymphoma cell lines. The following tables summarize key quantitative data from these studies.

Table 1: Dose-Dependent Induction of Apoptosis by **Orelabrutinib** in B-Cell Lymphoma Cell Lines

Cell Line	Orelabrutinib Concentration	Treatment Duration	Percent Apoptotic Cells (Annexin V+)	Reference
TMD8	Vehicle Control	48 hours	~5%	Pan et al., 2022
10 nM	48 hours	~15%	Pan et al., 2022	
100 nM	48 hours	~25%	Pan et al., 2022	
1 μ M	48 hours	~40%	Pan et al., 2022	
LR	Vehicle Control	48 hours	~8%	Pan et al., 2022
10 nM	48 hours	~18%	Pan et al., 2022	
100 nM	48 hours	~30%	Pan et al., 2022	
1 μ M	48 hours	~50%	Pan et al., 2022	
Z138	Vehicle Control	48 hours	9.16%	Yu et al., 2021
Increasing Concentrations	48 hours	Up to 18.34%	Yu et al., 2021	

Data for TMD8 and LR cells are estimations based on graphical representations in Pan et al., 2022.

Table 2: Synergistic Induction of Apoptosis with Combination Therapies

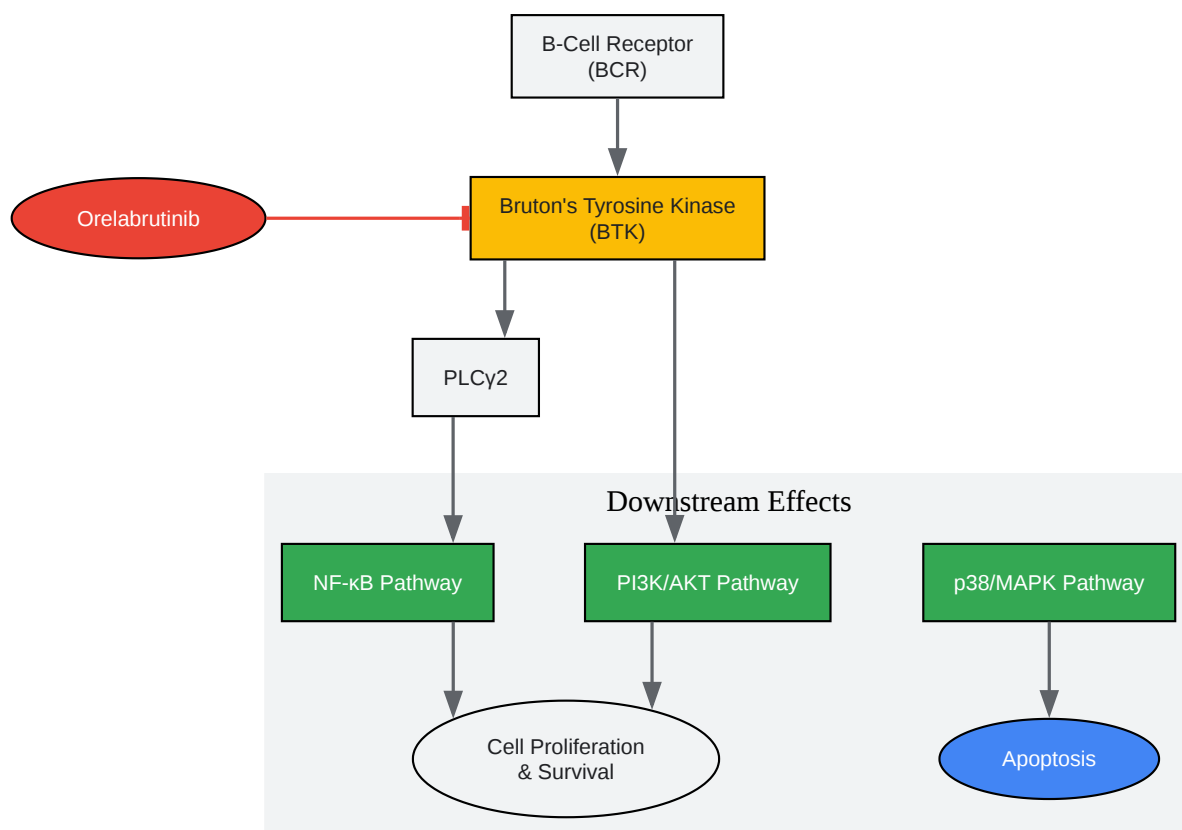
Cell Line	Treatment	Treatment Duration	Percent Apoptotic Cells	Reference
TMD8	Rituximab	48 hours	31.4%	Yu et al., 2021
Orelabrutinib + Rituximab	48 hours	68.8%	Yu et al., 2021	
Z138	Rituximab	48 hours	Not specified	Yu et al., 2021
Orelabrutinib + Rituximab	48 hours	Significant increase vs. Rituximab alone	Yu et al., 2021	
TMD8	Orelabrutinib + Venetoclax	Not specified	Synergistic increase in apoptosis	Pan et al., 2022
LR	Orelabrutinib + Venetoclax	Not specified	Synergistic increase in apoptosis	Pan et al., 2022
WILL-2	Orelabrutinib + Venetoclax	Not specified	Synergistic increase in apoptosis	Pan et al., 2022

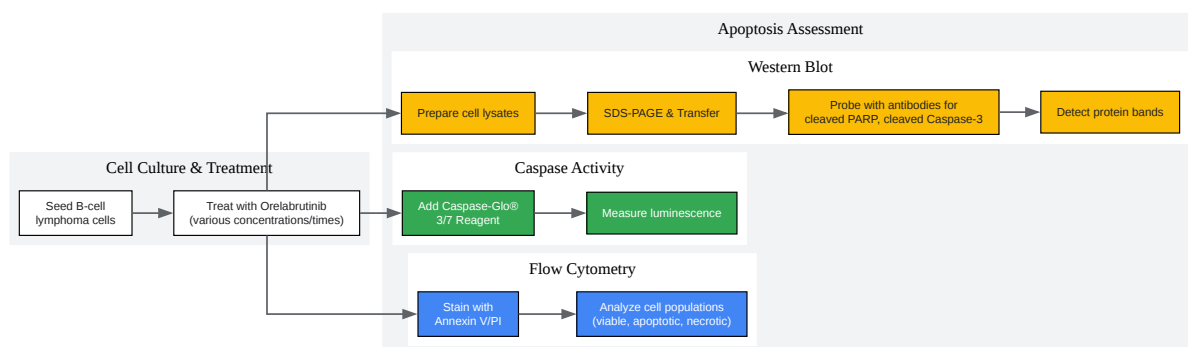
Table 3: Effect of **Orelabrutinib** on Key Apoptotic Markers (Western Blot Analysis)

Cell Line	Treatment	Target Protein	Observed Effect	Reference
DHL Cells	Orelabrutinib + Venetoclax	Cleaved PARP	Increased Cleavage	Pan et al., 2022
Orelabrutinib + Venetoclax	Cleaved Caspase-3	Increased Cleavage	Pan et al., 2022	
DB	Orelabrutinib + Chidamide	Cleaved Caspase-3	Increased Cleavage	Wu et al., 2024
Orelabrutinib + Chidamide	Cytochrome C	Increased Levels	Wu et al., 2024	
SU-DHL-4	Orelabrutinib + Chidamide	Cleaved Caspase-3	Increased Cleavage	Wu et al., 2024
Orelabrutinib + Chidamide	Cytochrome C	Increased Levels	Wu et al., 2024	

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by **Orelabrutinib** and the general workflows for the experimental protocols used to assess apoptosis.





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